
Vicenistatin M
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Vicenistatin M is a natural product found in Streptomyces with data available.
科学的研究の応用
Vicenistatin M exhibits significant antimicrobial and cytotoxic properties. Research indicates that the compound's bioactivity is closely linked to its structural components, particularly the amino modifications in its sugar moiety. These modifications influence both the length of the alkyl side chain and the presence of electron-withdrawing or donating groups on the aromatic ring, which can enhance antimicrobial efficacy against various pathogens, including methicillin-resistant Staphylococcus aureus and Bacillus subtilis .
Table 1: Antimicrobial Activity of this compound Derivatives
Compound Name | MIC (µg/ml) | Target Pathogen | Cytotoxicity |
---|---|---|---|
4'-N-demethyl vicenistatin | 0.5-4 | Methicillin-resistant Staphylococcus aureus | Low |
This compound | N/A | Various Gram-positive bacteria | Moderate |
Biosynthesis
The biosynthesis of this compound involves a complex pathway that includes several key enzymes and gene clusters. The primary biosynthetic gene cluster (BGC) identified includes genes responsible for the production of deoxyaminosugars and polyketide synthases (PKS). Notably, the enzyme VinC plays a crucial role in transferring vicenisamine to vicenilactam, a critical step in the biosynthesis of vicenistatin .
Table 2: Key Enzymes in this compound Biosynthesis
Enzyme Name | Function |
---|---|
VinC | Glycosyltransferase catalyzing vicenisamine transfer |
Glutamate Mutase | Converts glutamate to 3-methylaspartate |
PKS (VinP1-VinP4) | Synthesizes the polyketide backbone |
Therapeutic Potential
Given its promising biological activities, this compound is being explored as a candidate for antibiotic development and anticancer therapies . The semi-synthesis of derivatives has shown improved antimicrobial properties with reduced cytotoxicity, suggesting that modifications to its structure could yield more effective therapeutic agents . The potential for developing new vicenistatin derivatives highlights its importance in pharmaceutical research.
Case Studies and Research Findings
Several studies have documented the efficacy of this compound and its derivatives:
- A study demonstrated that modifications to the amino group of vicenistatin significantly enhanced its antimicrobial activity while maintaining low cytotoxicity levels .
- Another research focused on optimizing fermentation conditions for producing 4'-N-demethyl-vicenistatin, achieving higher yields through precise medium formulation .
化学反応の分析
Structural Elucidation and Key Modifications
Vicenistatin M (C₃₀H₄₇O₅N) differs from vicenistatin by the replacement of the vicenisamine aminosugar with D-mycarose (Fig. 1). This modification abolishes the N-methyl group at the 4′-position and introduces a 3′-methyl group, confirmed via NMR and NOE correlations .
Key structural features :
Synthetic Strategy for this compound
The total synthesis of this compound involves two critical steps: (1) glycosidation of the macrolactam aglycone with D-mycarose and (2) final deprotection (Fig. 2) .
Glycosidation Reaction
The O-TMS-protected aglycone undergoes glycosylation with 1-O-acetyl-D-mycarose under specific conditions:
Mechanistic Insight :
-
The β-glycoside forms via neighboring-group participation of the 2-O-acetyl group, stabilizing the oxocarbenium intermediate .
-
Steric hindrance from the 3′-methyl group favors α-glycoside formation .
Deprotection and Final Steps
Post-glycosidation, selective deprotection is performed:
Challenges :
-
Low β-selectivity necessitates chromatographic separation of α/β isomers .
-
Final product confirmed via [1H NMR] (δ 1.52 ppm for 3′-methyl singlet) and optical rotation ([α]D²⁷ = -4.2° in MeOH) .
Biological Implications of Structural Modification
This compound exhibits no cytotoxicity (IC₅₀ > 20 μg/mL) against human colon carcinoma Co-3, unlike vicenistatin (IC₅₀ = 0.01 μg/mL) . This highlights the critical role of vicenisamine’s N-methyl group in bioactivity.
Comparative Reaction Data
Table 1 : Key differences in glycosidation outcomes between vicenistatin and this compound .
Parameter | Vicenistatin | This compound |
---|---|---|
Sugar moiety | Vicenisamine (aminosugar) | D-mycarose (neutral sugar) |
Glycosidic linkage | β (high selectivity) | β (28%), α (72%) |
Catalyst | Enzymatic (glycosyltransferase) | TMSCl/DMAP |
Bioactivity | Potent cytotoxicity | No significant activity |
特性
分子式 |
C30H47NO5 |
---|---|
分子量 |
501.7 g/mol |
IUPAC名 |
(3E,5E,7S,8S,10E,13E,15E,19S)-8-[(2R,4S,5R,6R)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-7,11,13,19-tetramethyl-1-azacycloicosa-3,5,10,13,15-pentaen-2-one |
InChI |
InChI=1S/C30H47NO5/c1-21-12-8-7-9-13-23(3)20-31-27(32)15-11-10-14-24(4)26(17-16-22(2)18-21)36-28-19-30(6,34)29(33)25(5)35-28/h7-8,10-12,14-16,23-26,28-29,33-34H,9,13,17-20H2,1-6H3,(H,31,32)/b8-7+,14-10+,15-11+,21-12+,22-16+/t23-,24-,25+,26-,28-,29+,30-/m0/s1 |
InChIキー |
YVXZXDRTHFRUIX-LPLNQVICSA-N |
異性体SMILES |
C[C@H]1CC/C=C/C=C(/C/C(=C/C[C@@H]([C@H](/C=C/C=C/C(=O)NC1)C)O[C@H]2C[C@]([C@@H]([C@H](O2)C)O)(C)O)/C)\C |
正規SMILES |
CC1CCC=CC=C(CC(=CCC(C(C=CC=CC(=O)NC1)C)OC2CC(C(C(O2)C)O)(C)O)C)C |
同義語 |
vicenistatin M |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。